molecular formula C10H18N4O B2722061 4-amino-N-ethyl-N-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide CAS No. 2101195-83-7

4-amino-N-ethyl-N-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2722061
CAS No.: 2101195-83-7
M. Wt: 210.281
InChI Key: PMZMXBIQMBCEOX-UHFFFAOYSA-N
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Description

4-amino-N-ethyl-N-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide is a functionalized pyrazole derivative of significant interest in medicinal chemistry for the design of novel small-molecule therapeutics. The pyrazole scaffold is a privileged structure in drug discovery, known for its versatile binding properties and presence in compounds with a broad spectrum of biological activities . Specifically, pyrazole-carboxamide derivatives are a prominent area of investigation for developing potential anti-cancer and anti-inflammatory agents . Researchers are exploring these compounds for their ability to inhibit key pathways in uncontrolled cell growth and inflammation. The structural motif of a 1,5-disubstituted pyrazole carboxamide is common in patented pharmaceutical compounds, indicating its high value in the development of kinase inhibitors and other targeted therapies . This particular compound, with its 4-amino group and specific N-ethyl-N-methyl carboxamide substitution, offers a versatile chemical handle for further synthetic modification. This allows researchers to fine-tune electronic properties, solubility, and binding affinity to optimize pharmacological profiles in structure-activity relationship (SAR) studies . As such, this chemical serves as a critical intermediate and a promising lead candidate for researchers engaged in hit-to-lead optimization campaigns, particularly in oncology and immunology. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-amino-N-ethyl-N-methyl-2-propan-2-ylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O/c1-5-13(4)10(15)9-8(11)6-12-14(9)7(2)3/h6-7H,5,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZMXBIQMBCEOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)C1=C(C=NN1C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-ethyl-N-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide typically involves the condensation of appropriate hydrazines with 1,3-diketones or their equivalents . One common method includes the reaction of ethyl hydrazine with isopropyl methyl ketone under acidic conditions to form the pyrazole ring. The subsequent introduction of the amino and carboxamide groups can be achieved through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of heterogeneous catalysts, such as Amberlyst-70, can provide eco-friendly and cost-effective production methods .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-ethyl-N-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, oxides, and reduced derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including 4-amino-N-ethyl-N-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide, as anticancer agents. Pyrazoles are known for their ability to inhibit key enzymes involved in cancer progression. For instance, compounds derived from this scaffold have shown significant inhibition of various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)Reference
4-amino-N-ethyl-N-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamideA549 (Lung)26
N-(2-(4-methylpiperazin-1-yl)ethyl)-4-(pyridine-4-yl)-1H-pyrazole-1-carboxamideA375 (Melanoma)4.2
Novel pyrazole derivativesMCF7 (Breast)0.46

These compounds exhibit mechanisms such as apoptosis induction and cyclin-dependent kinase inhibition, making them promising candidates for further development.

2. Anti-inflammatory Properties
The pyrazole scaffold is recognized for its anti-inflammatory effects. Research indicates that derivatives can significantly reduce inflammation markers in vitro. For example, one study reported a compound with an IC50 value of 49.85 µM against inflammatory responses in specific cell lines . This highlights the therapeutic potential of 4-amino-N-ethyl-N-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide in treating inflammatory diseases.

3. Antimicrobial Activity
Pyrazole compounds have also been evaluated for their antimicrobial properties. Various derivatives have shown effectiveness against bacteria and fungi, indicating their potential use as antibiotics or antifungal agents. The structural modifications on the pyrazole ring can enhance the activity against specific pathogens .

Agricultural Applications

1. Pesticide Development
The compound's structural features make it suitable for developing new pesticides. Research has indicated that pyrazole derivatives can act as effective herbicides and insecticides due to their ability to interfere with biological pathways in pests . The exploration of these compounds in agricultural settings aims to create safer and more efficient pest control methods.

Case Studies

Case Study 1: Anticancer Efficacy
A recent study synthesized a series of pyrazole derivatives, including 4-amino-N-ethyl-N-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide, and evaluated their anticancer activities against multiple cell lines. The results demonstrated that certain derivatives exhibited potent growth inhibition, suggesting that modifications on the pyrazole core could lead to improved anticancer agents .

Case Study 2: Anti-inflammatory Mechanisms
In another investigation, researchers assessed the anti-inflammatory effects of various pyrazole derivatives in a model of induced inflammation. The study found that specific compounds significantly reduced pro-inflammatory cytokines, indicating their potential for therapeutic use in inflammatory disorders .

Mechanism of Action

The mechanism of action of 4-amino-N-ethyl-N-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carboxamides

Structural and Functional Group Variations

The following table highlights key structural differences and similarities with related compounds:

Compound Name / ID Substituents Molecular Weight (g/mol) Key Properties/Applications Reference Evidence
Target Compound : 4-amino-N-ethyl-N-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide 4-NH₂, N-Et/Me, 1-isopropyl 254.3* Potential CNS/pharma applications N/A
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) 5-Cl, 4-CN, 3-Me, 1-Ph 403.1 High yield (68%), mp 133–135°C
Tolfenpyrad (ISO name) 4-Cl, 3-Et, 1-Me, N-[[4-(4-methylphenoxy)phenyl]methyl] 383.9 Insecticide
Chlorantraniliprole 3-Br, 1-(3-Cl-pyridinyl), N-[4-Cl-2-Me-6-(Me-carbamoyl)phenyl] 483.15 Lepidopteran insecticide
4-Chloro-1-ethyl-N-(4-pyridinyl)-1H-pyrazole-5-carboxamide 4-Cl, 1-Et, N-(4-pyridinyl) 266.7 Agrochemical intermediate
N-[(4-fluorophenyl)methyl]-3-(propan-2-yl)-1H-pyrazole-5-carboxamide (LF4) 3-isopropyl, N-(4-F-benzyl) 261.3 Bioactive (unclear application)

*Calculated based on molecular formula.

Key Observations:

Substituent Effects on Physicochemical Properties: Halogenation (Cl, Br) in compounds like 3a (mp 133–135°C) and Chlorantraniliprole increases melting points and lipophilicity, enhancing stability for agrochemical use . The amino group in the target compound may improve solubility in polar solvents compared to halogenated analogs, suggesting suitability for pharmaceutical formulations.

Biological Activity: Agrochemicals: Chlorantraniliprole and Tolfenpyrad rely on halogen substituents (Cl, Br) and aromatic groups for insecticidal activity via ryanodine receptor modulation . Pharmaceutical Potential: The target compound’s amino group and alkyl substitutions (ethyl, methyl, isopropyl) mirror features seen in CNS-targeting molecules, though direct evidence is lacking in the provided data.

Pharmacological and Toxicological Profiles

However, structural analogs like LF4 () and N-(2-aminoethyl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide () suggest possible neuropharmacological activity due to amine/alkyl side chains .

Biological Activity

4-amino-N-ethyl-N-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally related to other pyrazole derivatives known for their therapeutic potential, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, supported by data tables and case studies from various research findings.

  • Common Name : 4-amino-N-ethyl-N-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide
  • CAS Number : 2101198-63-2
  • Molecular Weight : 210.28 g/mol
  • Molecular Formula : C10H15N5O

Anticancer Activity

Recent studies have evaluated the anticancer potential of pyrazole derivatives, including 4-amino-N-ethyl-N-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide. The compound has shown promising results against various cancer cell lines.

Cell Line IC50 (µM) Reference
MCF73.79
A54926.0
HepG20.30

These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

Cytokine Inhibition (%) at 10 µM Standard Drug Standard Inhibition (%)
TNF-α61–85%Dexamethasone76%
IL-676–93%Dexamethasone86%

These results suggest that the compound may be effective in treating inflammatory diseases by modulating cytokine levels.

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been explored against various bacterial strains. The following table summarizes some findings:

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL Reference
Bacillus subtilis40
Escherichia coli40
Staphylococcus aureusNot specified

These findings indicate that the compound may possess significant antimicrobial activity, making it a candidate for further development in infectious disease treatment.

The biological activities of 4-amino-N-ethyl-N-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide can be attributed to its ability to interact with various molecular targets:

  • Kinase Inhibition : The compound has shown potential in inhibiting key kinases involved in cancer proliferation.
  • Cytokine Modulation : It affects the signaling pathways related to inflammation, particularly in inhibiting TNF-alpha and IL-6 production.
  • DNA Interaction : Preliminary studies suggest that it may bind to DNA, interfering with replication and transcription processes.

Case Studies

In a study conducted by Koca et al., several pyrazole derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. The study highlighted that compounds similar to 4-amino-N-ethyl-N-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide exhibited significant growth inhibition in MCF7 and A549 cells, reinforcing its potential as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes for 4-amino-N-ethyl-N-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with condensation of precursors (e.g., substituted hydrazines and carbonyl compounds) to form the pyrazole core. Key steps include:

  • Cyclocondensation : Use of ethyl acetoacetate and substituted phenylhydrazines to generate pyrazole intermediates (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) .
  • Functionalization : Introduction of ethyl, methyl, and isopropyl groups via alkylation or nucleophilic substitution. Microwave-assisted synthesis may enhance reaction efficiency .
  • Purification : Column chromatography or recrystallization to achieve >95% purity.

Q. Critical Parameters :

StepReaction ConditionsCatalysts/SolventsYield (%)
CyclocondensationReflux, 8–12 hrsEthanol/Water60–75
AlkylationRT, 24 hrsDMF, K₂CO₃40–55
Final PurificationColumn ChromatographyHexane:Ethyl Acetate70–85

Q. How is this compound characterized to confirm structural integrity?

Methodological Answer: Characterization relies on spectroscopic and chromatographic techniques:

  • ¹H/¹³C NMR : Assign chemical shifts to confirm substituents (e.g., ethyl groups at δ 1.2–1.4 ppm, pyrazole protons at δ 6.5–7.5 ppm) .
  • FT-IR : Identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
  • HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 239.2) .

Q. How can computational methods resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize geometry and calculate vibrational spectra to compare with experimental IR/NMR data .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., pyrazole ring planarity, dihedral angles) .
  • Molecular Dynamics (MD) : Simulate solvation effects to predict stability in biological matrices .

Case Study : DFT calculations for 5-methyl-1-phenylpyrazole-4-carboxylic acid matched experimental NMR shifts within ±0.2 ppm, confirming substituent orientation .

Q. How to address contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability .
  • Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) alongside cell viability tests (MTT assay) .
  • SAR Analysis : Compare substituent effects (e.g., ethyl vs. methyl groups) to isolate pharmacophores .

Example : Discrepancies in IC₅₀ values for anticancer activity may arise from differences in cell permeability; use logP calculations (e.g., ClogP = 2.8) to correlate hydrophobicity with efficacy .

Q. What computational approaches are used for target identification?

Methodological Answer:

  • Molecular Docking : Screen against protein databases (e.g., PDB) to identify binding sites (e.g., ATP-binding pockets in kinases) .
  • Pharmacophore Modeling : Map electrostatic/hydrophobic features to prioritize targets (e.g., COX-2 inhibition) .
  • ADMET Prediction : Use tools like SwissADME to optimize bioavailability and toxicity profiles .

Case Study : Docking of a pyrazole-carboxamide derivative into EGFR kinase (PDB: 1M17) revealed hydrogen bonds with Met793 and hydrophobic interactions with Leu788, guiding lead optimization .

Q. What strategies improve pharmacological properties of this compound?

Methodological Answer:

  • Prodrug Design : Esterify the carboxamide to enhance membrane permeability (e.g., ethyl ester derivatives) .
  • Salt Formation : Improve solubility via sodium or hydrochloride salts .
  • Formulation Studies : Use nanocarriers (e.g., liposomes) to target tumor microenvironments .

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